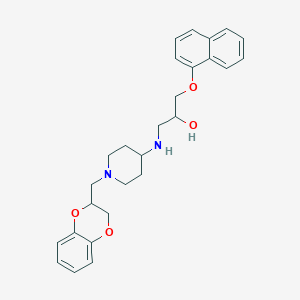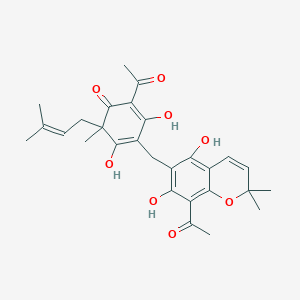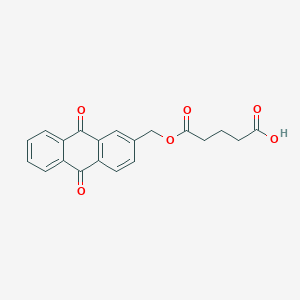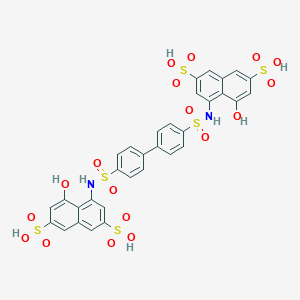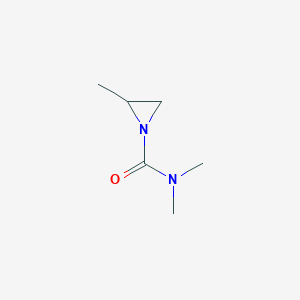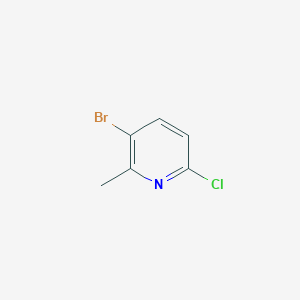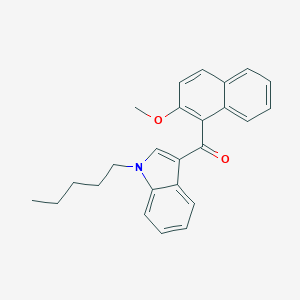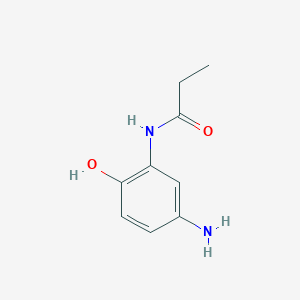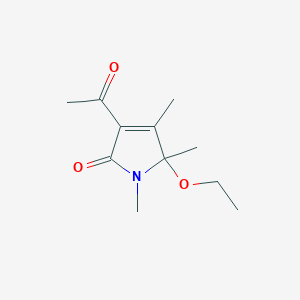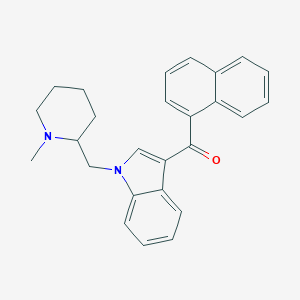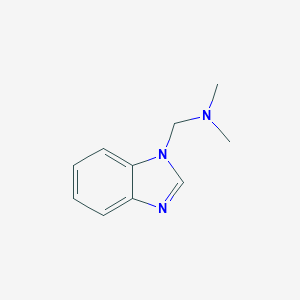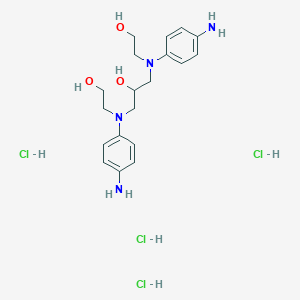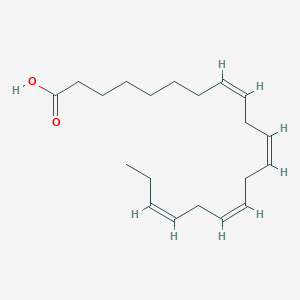
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-, also known as DBDP, is a chemical compound that belongs to the family of dialkylphenyls. It is used in various scientific research applications, including as a stabilizer in polymers, a plasticizer in PVC, and a flame retardant in textiles. DBDP has also shown potential as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- as an antioxidant and anti-inflammatory agent is not fully understood. However, it is thought to work by scavenging free radicals and inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been shown to inhibit the growth of certain cancer cell lines. However, more research is needed to determine the potential physiological effects of Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- in lab experiments is its stability. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it may not be suitable for use in certain applications due to its toxicity.
Direcciones Futuras
There are several potential future directions for research on Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)-. One area of interest is its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- and its suitability for use in various applications. Finally, Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- may also be investigated as a potential flame retardant for other materials beyond textiles.
Métodos De Síntesis
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- can be synthesized using a condensation reaction between 1,4-dibutoxy-2,5-dichlorobenzene and 2,6-di-tert-butylphenol. The reaction is typically carried out in a solvent such as toluene or xylene, and a catalyst such as triethylamine is often used to facilitate the reaction.
Aplicaciones Científicas De Investigación
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- has been studied for its potential use as an antioxidant and anti-inflammatory agent. It has been shown to have free radical scavenging activity and to inhibit the production of inflammatory cytokines. Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- has also been investigated as a potential flame retardant for textiles and as a stabilizer for polymers.
Propiedades
Número CAS |
125904-18-9 |
|---|---|
Nombre del producto |
Benzene, 1,4-dibutoxy-2,5-bis(1,1-dimethylethyl)- |
Fórmula molecular |
C22H38O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1,4-dibutoxy-2,5-ditert-butylbenzene |
InChI |
InChI=1S/C22H38O2/c1-9-11-13-23-19-15-18(22(6,7)8)20(24-14-12-10-2)16-17(19)21(3,4)5/h15-16H,9-14H2,1-8H3 |
Clave InChI |
OYMURBYTRMDBKX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCC)C(C)(C)C |
SMILES canónico |
CCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCC)C(C)(C)C |
Otros números CAS |
125904-18-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
